Cas no 13239-97-9 (2-Thiocytidine)

2-Thiocytidine is a modified nucleoside analog where the oxygen atom at the 2-position of the cytidine ribose ring is replaced by a sulfur atom. This structural alteration enhances its chemical stability and alters its base-pairing properties, making it valuable in nucleic acid research and therapeutic applications. The thioketo group increases resistance to enzymatic degradation, improving its utility in oligonucleotide synthesis and antisense technologies. Additionally, 2-thiocytidine exhibits unique photophysical properties, facilitating its use in fluorescence-based studies. Its compatibility with standard phosphoramidite chemistry allows for straightforward incorporation into DNA or RNA strands, enabling precise modifications for probing nucleic acid structure, function, and interactions.
2-Thiocytidine structure
2-Thiocytidine structure
Product Name:2-Thiocytidine
CAS No:13239-97-9
MF:C9H13N3O4S
MW:259.282220602036
CID:186728
PubChem ID:3011746
Update Time:2025-11-02

2-Thiocytidine Chemical and Physical Properties

Names and Identifiers

    • Cytidine, 2-thio-
    • 2-Thiocytidine
    • 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione
    • 2-Thiocytidin
    • Cytidine,2-thio
    • EINECS 236-214-8
    • 2-THIOCYTIDINE DIHYDRATE
    • 1-(β-D-Ribofuranosyl)-4-aminopyrimidine-2(1H)-thione
    • 2-THIOCYTIDINE DIHYDRATE CRYSTALLINE 98%
    • PD150569
    • 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2(1H)-thione
    • 4-amino-1-beta-D-ribofuranosylpyrimidine-2(1H)-thione
    • 2(1H)-Pyrimidinethione, 4-amino-1-.beta.-D-ribofuranosyl-
    • BS-52259
    • E77917
    • 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2-thione
    • AKOS030573862
    • beta-D-ribofuranosyl-2-thiocytidine
    • SCHEMBL42103
    • DTXSID30157516
    • NS00024211
    • 13239-97-9
    • Q20890505
    • CHEBI:19780
    • BRD-K67390410-001-01-2
    • RHFUOMFWUGWKKO-XVFCMESISA-N
    • beta-2-thioribocytidine
    • DTXCID3080007
    • Inchi: 1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1
    • InChI Key: RHFUOMFWUGWKKO-XVFCMESISA-N
    • SMILES: S=C1N=C(C=CN1[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O)N

Computed Properties

  • Exact Mass: 259.06300
  • Monoisotopic Mass: 259.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -1.5
  • Topological Polar Surface Area: 112

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.85
  • Boiling Point: 540.5 °C at 760 mmHg
  • Flash Point: 280.7 °C
  • Refractive Index: 1.788
  • PSA: 145.85000
  • LogP: -0.61250
  • Solubility: Not determined

2-Thiocytidine Pricemore >>

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2-Thiocytidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13239-97-9)2-Thiocytidine
Order Number:A944881
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:51
Price ($):154.0/413.0
Email:sales@amadischem.com
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13239-97-9)2-Thiocytidine
Order Number:NC9201
Stock Status:
Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:16
Price ($):Price inquiry
Email:sales@newcanbio.com

Additional information on 2-Thiocytidine

Exploring the Unique Properties and Applications of 2-Thiocytidine (CAS No. 13239-97-9)

2-Thiocytidine (CAS No. 13239-97-9) is a modified nucleoside that has garnered significant attention in biochemical and pharmaceutical research. This sulfur-substituted cytidine analog is characterized by the replacement of the oxygen atom at the 2-position of the cytidine base with a sulfur atom, resulting in unique chemical and biological properties. Researchers are particularly interested in 2-thiocytidine derivatives due to their potential applications in nucleic acid chemistry, drug development, and molecular biology tools.

The molecular structure of 2-thiocytidine features a thione group (-C=S) at the 2-position, which significantly alters its hydrogen bonding patterns compared to natural cytidine. This modification enhances the compound's stability against certain enzymatic degradations while maintaining its ability to pair with guanine in nucleic acid duplexes. The 2-thiocytidine modification has become a valuable tool in studying RNA structure and function, particularly in investigations of ribosome structure and function.

Recent advances in nucleoside chemistry have highlighted the importance of 2-thiocytidine-containing oligonucleotides in various applications. These modified oligonucleotides demonstrate increased nuclease resistance compared to their unmodified counterparts, making them attractive candidates for therapeutic oligonucleotides. The thiocarbonyl group in 2-thiocytidine also serves as a useful spectroscopic probe and heavy atom derivative in X-ray crystallography studies of nucleic acids.

In the field of RNA therapeutics, a current hot topic in biomedical research, 2-thiocytidine modifications are being explored for their potential to improve the stability and efficacy of RNA-based drugs. The modification's ability to enhance nuclease resistance without significantly compromising RNA's biological activity makes it particularly valuable for developing more durable mRNA vaccines and other RNA therapeutics. This application has gained increased attention following the success of mRNA vaccine technology during recent global health challenges.

The synthesis of 2-thiocytidine typically involves the thionation of cytidine derivatives using appropriate sulfurizing reagents. Modern synthetic approaches focus on developing more efficient and scalable methods for producing 2-thiocytidine and its phosphoramidite derivatives, which are essential for solid-phase oligonucleotide synthesis. Researchers are particularly interested in developing environmentally friendly synthetic routes that minimize the use of hazardous reagents while maintaining high yields and purity.

From a biochemical perspective, 2-thiocytidine-modified RNAs have provided valuable insights into RNA-protein interactions. The modification's effects on RNA folding and stability are being actively investigated, especially in the context of non-coding RNAs and their regulatory functions. These studies contribute to our understanding of fundamental biological processes and may lead to new therapeutic strategies targeting RNA-protein interactions.

The commercial availability of 2-thiocytidine (CAS No. 13239-97-9) has expanded in recent years to meet growing research demand. Suppliers typically offer the compound in various forms, including the free nucleoside, protected derivatives for oligonucleotide synthesis, and as phosphoramidites for automated DNA/RNA synthesis. The pricing and purity specifications vary depending on the intended application, with pharmaceutical-grade materials commanding premium prices due to stringent quality requirements.

Quality control of 2-thiocytidine products involves multiple analytical techniques, including HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the absence of impurities that could interfere with research applications or therapeutic development. Recent advancements in analytical chemistry have improved the detection and quantification of 2-thiocytidine modifications in complex biological samples, facilitating pharmacokinetic studies of modified oligonucleotides.

Looking to the future, research on 2-thiocytidine applications is expected to grow in several directions. One promising area involves the development of thiomodified mRNA therapeutics, where strategic incorporation of 2-thiocytidine could enhance stability and translational efficiency. Another emerging application is in the field of RNA nanotechnology, where the unique properties of 2-thiocytidine-modified strands may enable the construction of more stable and functional nucleic acid nanostructures.

For researchers working with 2-thiocytidine, proper handling and storage are essential to maintain compound integrity. While not classified as hazardous, the compound should be stored under anhydrous conditions at low temperatures to prevent degradation. Standard laboratory safety practices should be followed when handling the material, particularly when working with larger quantities or during chemical synthesis procedures.

The scientific literature contains numerous references to 2-thiocytidine studies, reflecting its importance in nucleic acid research. Recent publications have explored its use in structural biology, therapeutic development, and fundamental studies of nucleic acid chemistry. These studies collectively demonstrate the versatility of this modified nucleoside and its potential to contribute to advances in multiple areas of science and medicine.

As the field of modified nucleic acids continues to expand, 2-thiocytidine (CAS No. 13239-97-9) remains a valuable tool for researchers. Its unique combination of chemical properties and biological compatibility ensures its continued relevance in both basic research and applied sciences. The compound's applications in emerging technologies like RNA therapeutics and nanotechnology position it as an important building block for future scientific and medical advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13239-97-9)2-Thiocytidine
A944881
Purity:99%/99%
Quantity:250mg/1g
Price ($):154.0/413.0
Email
NewCan Biotech Limited
(CAS:13239-97-9)2-Thiocytidine
NC9201
Purity:97%
Quantity:10g
Price ($):Inquiry
Email